molecular formula C22H23NO4 B13197220 2-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid

2-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid

Cat. No.: B13197220
M. Wt: 365.4 g/mol
InChI Key: CJMPNFLBELBMQI-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is a synthetic organic compound with the molecular formula C22H23NO4. It is characterized by the presence of a cyclopropyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a butanoic acid moiety. This compound is often used in peptide synthesis and other organic synthesis applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid typically involves multiple steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl (Fmoc) group is commonly introduced using Fmoc chloride in the presence of a base such as triethylamine.

    Coupling with Butanoic Acid: The final step involves coupling the cyclopropyl and Fmoc-protected amino group with butanoic acid, typically using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated peptide synthesizers can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the Fmoc-protected amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide synthesis.

    Biology: Employed in the study of enzyme-substrate interactions and protein engineering.

    Medicine: Investigated for potential therapeutic applications, including drug design and development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group, allowing selective reactions at other functional sites. The cyclopropyl group can influence the compound’s reactivity and stability. The butanoic acid moiety can participate in various biochemical pathways, potentially affecting enzyme activity and protein function.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid: Similar structure but with a propanoic acid moiety instead of butanoic acid.

    (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Contains a methoxy group in addition to the Fmoc and butanoic acid moieties.

Uniqueness

2-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is unique due to its combination of a cyclopropyl group, Fmoc protecting group, and butanoic acid moiety. This unique structure imparts specific reactivity and stability characteristics, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C22H23NO4/c1-2-22(20(24)25,14-11-12-14)23-21(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19H,2,11-13H2,1H3,(H,23,26)(H,24,25)

InChI Key

CJMPNFLBELBMQI-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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